

An In-depth Technical Guide to Colneleic Acid: Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: Colneleic acid

Cat. No.: B1238126

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Colneleic acid is a naturally occurring divinyl ether fatty acid found predominantly in potatoes (*Solanum tuberosum*). It is an oxylipin metabolite derived from the enzymatic oxidation of linoleic acid.^[1] This compound has garnered significant interest within the scientific community for its role in plant defense mechanisms, particularly its antifungal properties against pathogens such as *Phytophthora infestans*, the causative agent of late blight in potatoes.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **colneleic acid**, with a focus on experimental data and methodologies relevant to researchers in the fields of natural product chemistry, plant pathology, and drug discovery.

Chemical Structure and Identification

Colneleic acid is systematically named (8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]-8-nonenoic acid.^[1] Its structure is characterized by an eighteen-carbon chain containing a divinyl ether moiety.

Table 1: Chemical Identifiers for **Colneleic Acid**

Identifier	Value
CAS Number	52761-34-9[1]
Molecular Formula	C ₁₈ H ₃₀ O ₃ [1]
Molecular Weight	294.4 g/mol [1]
IUPAC Name	(8E)-9-[(1E,3Z)-nona-1,3-dien-1-yloxy]-8-nonenoic acid[1]
SMILES	<chem>CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O</chem>
InChI	InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+
InChIKey	VWZHOYQVPMQSEL-YTLDOUCOSA-N[1]

Physicochemical Properties

Detailed experimental data on the physical properties of **colneleic acid** are limited. However, some key characteristics have been reported.

Table 2: Physicochemical Properties of **Colneleic Acid**

Property	Value	Source
Physical State	Solution in ethanol	[1]
Solubility	Soluble in ethanol	[1]
Storage Temperature	-20°C	

Spectral Data

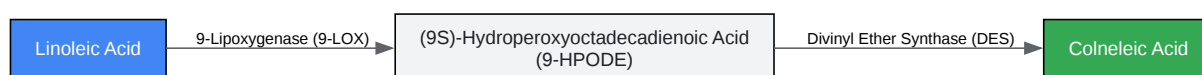
Comprehensive spectral data is essential for the unambiguous identification and characterization of **colneleic acid**. While a complete set of publicly available spectra is not readily accessible, typical spectral features for similar fatty acid derivatives can be inferred.

Table 3: Predicted and Expected Spectral Data for **Colneleic Acid**

Spectroscopy	Expected Features
^1H NMR	Signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the vinyl ether and diene protons. A triplet around δ 2.3 ppm for the α -methylene protons adjacent to the carboxyl group, and a triplet around δ 0.9 ppm for the terminal methyl group.
^{13}C NMR	A signal for the carboxylic acid carbon around δ 180 ppm. Several signals in the olefinic region (δ 100-140 ppm). Signals for the aliphatic carbons between δ 14-35 ppm.
Mass Spectrometry (EI-MS)	A molecular ion peak $[\text{M}]^+$ at m/z 294. Characteristic fragmentation patterns would involve cleavage of the ether bond and loss of fragments from the alkyl chains.
Infrared (IR)	A broad O-H stretching band for the carboxylic acid around $2500\text{-}3300\text{ cm}^{-1}$. A strong C=O stretching band around 1710 cm^{-1} . C-O-C stretching bands for the ether linkage around $1050\text{-}1150\text{ cm}^{-1}$. C=C stretching bands around $1600\text{-}1680\text{ cm}^{-1}$.

Biosynthesis

Colneleic acid is synthesized in plants from linoleic acid through a lipoxygenase-mediated pathway. The key enzymes involved are 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES).[1]



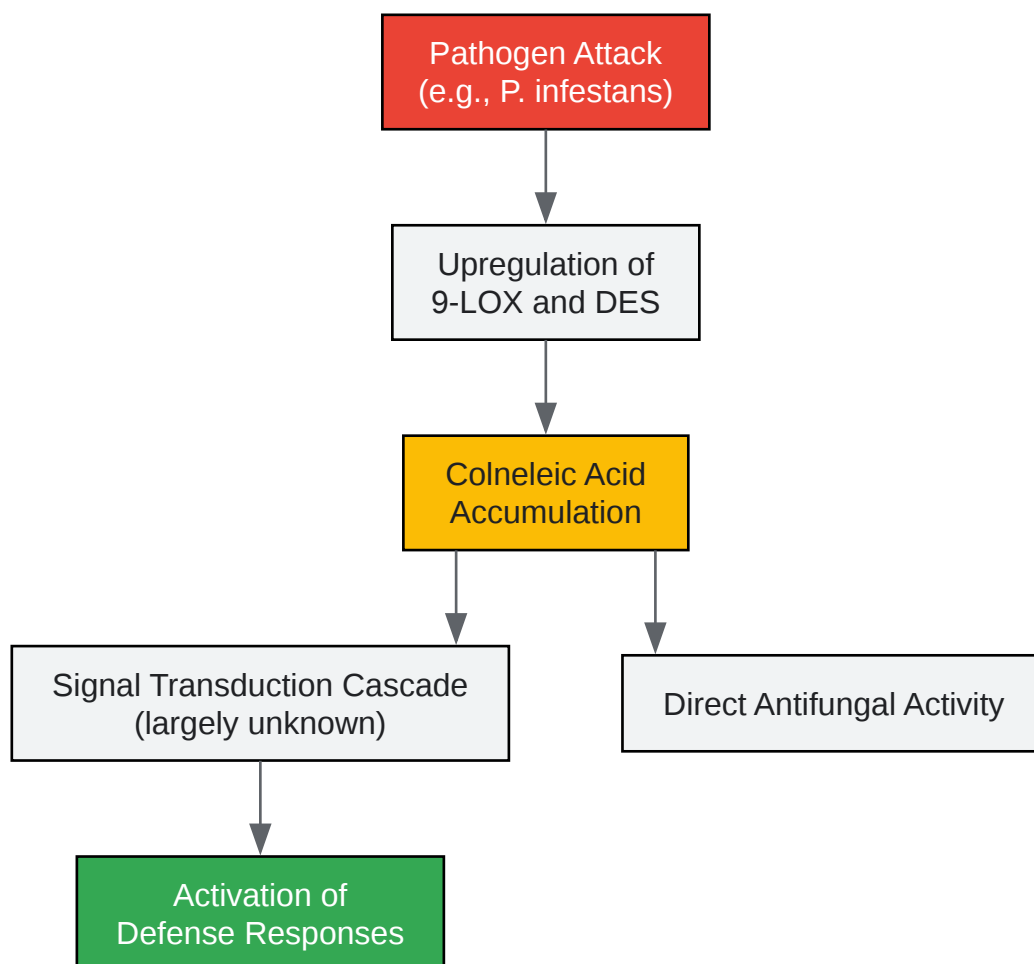
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Biosynthesis of **Colneleic Acid** from Linoleic Acid.

Biological Activity and Signaling Pathway

Colneleic acid exhibits significant antifungal activity, particularly against the oomycete *Phytophthora infestans*.^{[1][2]} Studies have shown that it can inhibit hyphal growth and cystospore germination of this pathogen.^[1] The levels of **colneleic acid** are observed to increase in potato leaves following infection with *P. infestans*, suggesting its role as a phytoalexin-like defense compound.^{[1][2]}

The precise signaling pathway initiated by **colneleic acid** in plant defense is still under investigation. However, it is believed to be part of the broader oxylipin-based defense signaling network. Upon pathogen recognition, the biosynthesis of **colneleic acid** is upregulated. It is hypothesized that **colneleic acid** may then act as a signaling molecule to activate downstream defense responses, potentially interacting with other signaling pathways involving hormones like jasmonic acid and salicylic acid.



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Proposed role of **Colneleic Acid** in Plant Defense.

Experimental Protocols

Extraction and Purification of Colneleic Acid from Potato Leaves

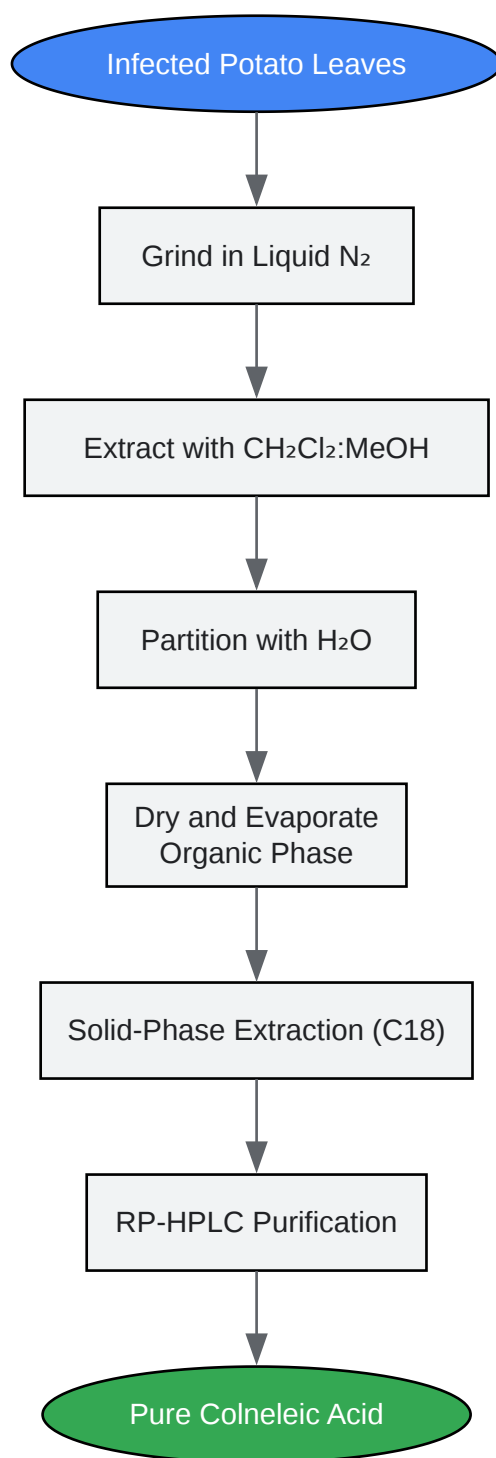
This protocol is adapted from methodologies described for the extraction of oxylipins from plant tissues.

Materials:

- Potato leaves infected with *P. infestans*
- Liquid nitrogen
- Mortar and pestle
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Water (H_2O)
- Solid-phase extraction (SPE) cartridges (C18)
- Hexane
- Diethyl ether
- Formic acid
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

- Harvest infected potato leaves and immediately freeze them in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Extract the powder with a mixture of dichloromethane:methanol (2:1, v/v). Use approximately 10 mL of solvent per gram of tissue.
- Homogenize the mixture and then centrifuge to pellet the solid debris.
- Collect the supernatant and partition it against 0.2 volumes of water.
- After phase separation, collect the lower organic phase and dry it over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure using a rotary evaporator.
- Redissolve the crude extract in a small volume of methanol.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the crude extract onto the SPE cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the fatty acids with methanol or a mixture of hexane and diethyl ether.
- Further purify the **colneleic acid** fraction using reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.
- Monitor the elution profile at 234 nm, the characteristic absorbance wavelength for conjugated dienes.



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Workflow for **Colneleic Acid** Extraction and Purification.

Total Synthesis of Colneleic Acid

The total synthesis of **colneleic acid** is a multi-step process that has been reported in the literature. A general synthetic strategy involves the coupling of two key fragments: a C9 ω -unsaturated carboxylic acid derivative and a C9 dienol fragment, followed by the formation of the divinyl ether linkage.

A detailed, step-by-step protocol for the total synthesis is beyond the scope of this guide but can be found in specialized organic synthesis literature.

Divinyl Ether Synthase (DES) Assay

This assay measures the activity of DES by monitoring the conversion of a 9-hydroperoxy fatty acid substrate.

Materials:

- Recombinant or purified DES enzyme
- (9S)-Hydroperoxyoctadecadienoic acid (9-HPODE) substrate
- Phosphate buffer (pH 7.0)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing phosphate buffer and the 9-HPODE substrate.
- Initiate the reaction by adding the DES enzyme.
- Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the hydroperoxide substrate.
- Calculate the enzyme activity based on the initial rate of absorbance change.

Antifungal Assay against *Phytophthora infestans*

This assay determines the minimum inhibitory concentration (MIC) of **colneleic acid** against *P. infestans*.

Materials:

- Pure **colneleic acid**
- *Phytophthora infestans* culture
- Rye-sucrose agar or liquid medium
- 96-well microtiter plates
- Spectrophotometer or microscope

Procedure:

- Prepare a stock solution of **colneleic acid** in a suitable solvent (e.g., ethanol).
- Make serial dilutions of the **colneleic acid** stock solution in the culture medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of *P. infestans* zoospores or mycelial fragments.
- Include positive (no **colneleic acid**) and negative (no inoculum) controls.
- Incubate the plates at an appropriate temperature (e.g., 18-20°C) for several days.
- Determine the MIC by visually assessing the lowest concentration of **colneleic acid** that completely inhibits the growth of the pathogen or by measuring the optical density of the cultures.

Conclusion

Colneleic acid is a fascinating natural product with a significant role in plant-pathogen interactions. Its unique divinyl ether structure and potent antifungal activity make it a promising candidate for further research in the development of novel fungicides and as a lead compound in drug discovery programs. This technical guide provides a foundational understanding of **colneleic acid**, and it is hoped that the compiled data and protocols will facilitate future investigations into this important molecule.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
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